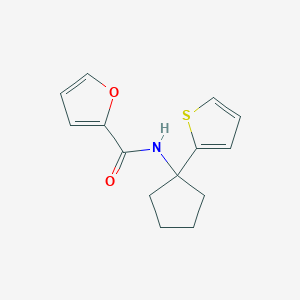

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that binds to the cannabinoid receptors in the brain. It was first synthesized in the 1990s as part of research on the endocannabinoid system, which regulates various physiological processes in the body. CP-47,497 has since been used in scientific research to study the effects of cannabinoids on the brain and body.

Scientific Research Applications

Synthesis and Reactivity

Research has delved into the synthesis and reactivity of related furan-carboxamide compounds, showcasing methodologies for obtaining furan-derivatives with potential applications in material science and pharmaceuticals. For example, Aleksandrov and El’chaninov (2017) outlined the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into a series of electrophilically substituted derivatives, highlighting the compound's utility in organic synthesis and material science (Aleksandrov & El’chaninov, 2017).

Molecular Characterization and Theoretical Investigations

Studies such as those by Cakmak et al. (2022) have focused on the comprehensive molecular characterization of furan-carboxamide-bearing compounds, incorporating experimental techniques like XRD and theoretical models like DFT to elucidate the compound's structure, electronic properties, and potential interactions at the molecular level. This research supports the compound's relevance in molecular design and pharmacology (Cakmak et al., 2022).

Antimicrobial Activity

Furan-carboxamide derivatives have been evaluated for their antimicrobial properties against various microorganisms. The study by Cakmak et al. (2022) demonstrated the compound's significant antimicrobial activity, suggesting its potential as a lead compound for developing new antimicrobial agents (Cakmak et al., 2022).

Antiviral and Anti-inflammatory Applications

Research on furan-carboxamide derivatives has also highlighted their potential in antiviral and anti-inflammatory applications. Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, indicating the compound's promising antiviral activity (Yongshi et al., 2017).

Neuroinflammation Imaging

In the context of neurology, furan-carboxamide derivatives have been explored as tools for imaging neuroinflammation. Horti et al. (2019) described the use of a furan-carboxamide-based PET radiotracer for imaging microglia and assessing neuroinflammation in vivo, providing a novel approach to studying neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

Target of Action

Furan-containing compounds, which this compound is a derivative of, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan-containing compounds are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan-containing compounds are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-13(11-5-3-9-17-11)15-14(7-1-2-8-14)12-6-4-10-18-12/h3-6,9-10H,1-2,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKWUVNDFBCPMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2942605.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2942606.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)

![N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2942609.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)

![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)

![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)